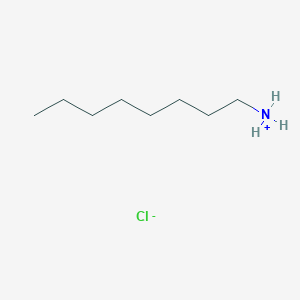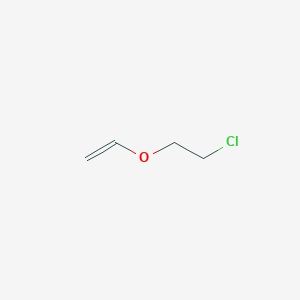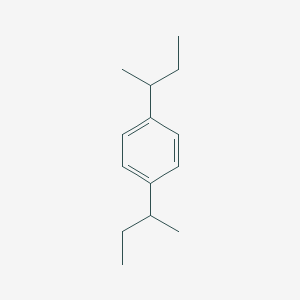
1,4-DI(Sec-butyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-DI(Sec-butyl)benzene is a chemical compound that belongs to the family of alkylbenzenes. It is a colorless liquid that is used in various scientific research applications. The compound is synthesized using different methods, and its mechanism of action is well studied.
Mécanisme D'action
The mechanism of action of 1,4-DI(Sec-butyl)benzene is well studied. The compound is a hydrocarbon that interacts with biological membranes, causing changes in their physical properties. It is also known to interact with proteins and enzymes, leading to changes in their activity. The compound is believed to have a lipophilic nature, which allows it to penetrate cell membranes and interact with intracellular components.
Effets Biochimiques Et Physiologiques
1,4-DI(Sec-butyl)benzene has been shown to have various biochemical and physiological effects. It has been shown to have cytotoxic effects on cancer cells, leading to their death. The compound has also been shown to have anti-inflammatory effects, reducing inflammation in animal models. Additionally, it has been shown to have antioxidant effects, protecting cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
1,4-DI(Sec-butyl)benzene has several advantages and limitations for lab experiments. One of its advantages is its high solubility in organic solvents, making it easy to use in various experiments. However, the compound is highly flammable and requires special handling and storage. It is also relatively expensive, limiting its use in large-scale experiments.
Orientations Futures
There are several future directions for the use of 1,4-DI(Sec-butyl)benzene in scientific research. One direction is the synthesis of new derivatives of the compound with improved properties. Another direction is the study of its potential use as a drug delivery system, taking advantage of its ability to interact with biological membranes. Additionally, the compound could be used in the development of new materials with unique properties, such as liquid crystals and polymers.
Conclusion
In conclusion, 1,4-DI(Sec-butyl)benzene is a chemical compound that is widely used in scientific research. It is synthesized using different methods and has a well-studied mechanism of action. The compound has various biochemical and physiological effects and has several advantages and limitations for lab experiments. There are also several future directions for the use of 1,4-DI(Sec-butyl)benzene in scientific research, including the synthesis of new derivatives and the development of new materials.
Méthodes De Synthèse
1,4-DI(Sec-butyl)benzene is synthesized using different methods, including Friedel-Crafts alkylation, Suzuki coupling, and Heck coupling. The Friedel-Crafts alkylation method involves the reaction of benzene with sec-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The Suzuki coupling method involves the reaction of 1,4-dibromobutane with phenylboronic acid in the presence of a palladium catalyst. The Heck coupling method involves the reaction of 1,4-dibromo-2,3-dimethylbenzene with butene in the presence of a palladium catalyst.
Applications De Recherche Scientifique
1,4-DI(Sec-butyl)benzene is used in various scientific research applications. It is used as a solvent in organic chemistry, as a component in the synthesis of liquid crystals, and as a precursor to other chemicals. The compound is also used in the synthesis of polymers and as a component in the production of lubricants.
Propriétés
Numéro CAS |
1014-41-1 |
|---|---|
Nom du produit |
1,4-DI(Sec-butyl)benzene |
Formule moléculaire |
C14H22 |
Poids moléculaire |
190.32 g/mol |
Nom IUPAC |
1,4-di(butan-2-yl)benzene |
InChI |
InChI=1S/C14H22/c1-5-11(3)13-7-9-14(10-8-13)12(4)6-2/h7-12H,5-6H2,1-4H3 |
Clé InChI |
BMVSGYZZGVEXTB-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=C(C=C1)C(C)CC |
SMILES canonique |
CCC(C)C1=CC=C(C=C1)C(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



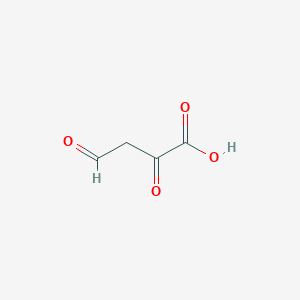
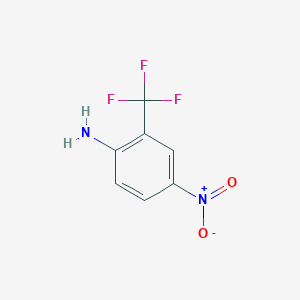
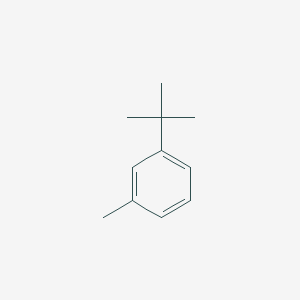
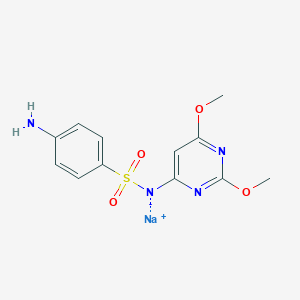
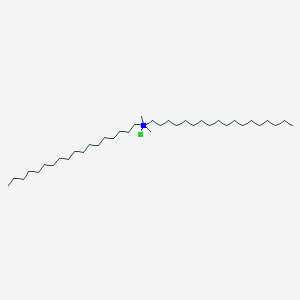
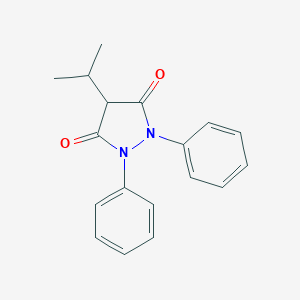
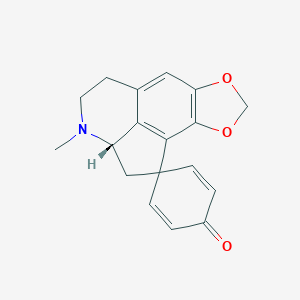
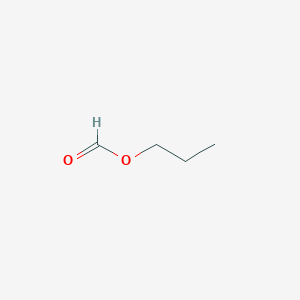
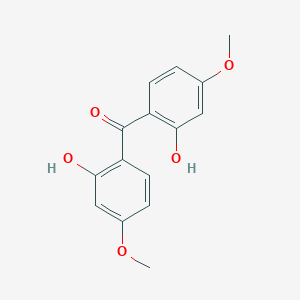
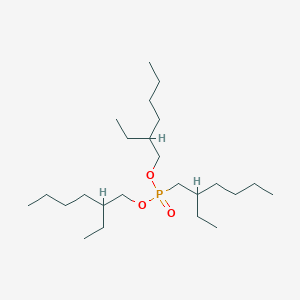
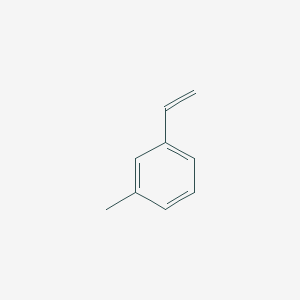
![Tribenzo[de,kl,rst]pentaphene](/img/structure/B89683.png)
